molecular formula C14H13NO4 B8335209 methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)benzoate

methyl 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)benzoate

Cat. No. B8335209
M. Wt: 259.26 g/mol
InChI Key: CJZWYTCKKMLJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07067540B2

Procedure details

Methyl 3-[4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl]benzoate (from step 2) (15.85 g, 41.130 mmol) suspended in acetonitrile (165 mL) was cooled in an ice-bath. N-bromosuccinimide (7.687 g, 43.186 mmol) was added and the ice-bath was removed. The reaction mixture was stirred for 1.5 hours at room temperature. Reaction was concentrated and subjected to chromatography (silica gel, ethyl acetate with 10% methanol/hexanes) afforded an off white solid (17.63 g, 92%). 1H NMR (400 MHz, CDCl3) δ 8.17 (dt, J=1.41, 7.85 Hz, 1H), 7.90 (t, J=1.81 Hz, 1H), 7.67-7.41 (m, 3H), 7.05-6.88 (m, 2H), 6.13 (s, 1H), 5.30 (s, 2H), 3.95 (s, 1H), 2.01 (s, 3H). ES-HRMS m/z 464.0286 (M+H C21H16BrF2NO4 requires 464.0304).
Name
Methyl 3-[4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl]benzoate
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
7.687 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
solvent
Reaction Step Three
Name
Yield
92%

Identifiers

REACTION_CXSMILES
FC1C=C(F)C=CC=1C[O:5][C:6]1[CH:11]=[C:10]([CH3:12])[N:9]([C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=2)[C:16]([O:18][CH3:19])=[O:17])[C:8](=[O:23])[CH:7]=1.BrN1C(=O)CCC1=O>C(#N)C>[OH:5][C:6]1[CH:11]=[C:10]([CH3:12])[N:9]([C:13]2[CH:14]=[C:15]([CH:20]=[CH:21][CH:22]=2)[C:16]([O:18][CH3:19])=[O:17])[C:8](=[O:23])[CH:7]=1

Inputs

Step One
Name
Methyl 3-[4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl]benzoate
Quantity
15.85 g
Type
reactant
Smiles
FC1=C(COC2=CC(N(C(=C2)C)C=2C=C(C(=O)OC)C=CC2)=O)C=CC(=C1)F
Step Two
Name
Quantity
7.687 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=CC(N(C(=C1)C)C=1C=C(C(=O)OC)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.63 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 165.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.